molecular formula C12H12N2O3S B1265619 Benzenesulfonic acid, 5-amino-2-(phenylamino)- CAS No. 91-30-5

Benzenesulfonic acid, 5-amino-2-(phenylamino)-

Cat. No.: B1265619
CAS No.: 91-30-5
M. Wt: 264.3 g/mol
InChI Key: HYLOSPCJTPLXSF-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-amino-2-(phenylamino)- is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 5-amino-2-(phenylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Visualization of Aliphatic Amines Benzenesulfonic acid derivatives have been studied for their use in indirect fluorescent visualization. One such derivative, 2-amino-5-methylbenzenesulfonic acid, is effective in reversed-phase ion pair chromatography, allowing for the quantification of aliphatic amines like butylamine (Gallo & Walters, 1986).

  • Catalysis in Alcohol Oxidation The reaction of 2-aminobenzenesulfonic acid with 2-hydroxy-3-methoxybenzaldehyde produces an acyclic Schiff base used in synthesizing mononuclear and diphenoxo-bridged dicopper compounds. These compounds are efficient catalysts for the oxidation of alcohols, demonstrating significant selectivity and yield (Hazra et al., 2015).

  • Iron(III) Recognition Benzenesulfonic acid derivatives, such as 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate, have been synthesized and characterized for their potential in Fe3+ recognition in acidic solutions. These derivatives form complexes with Fe3+, indicating their use in selective chelation and detection of iron ions (Cheng, Liao, & Wang, 2008).

  • Biodegradation of Azo Dyes Research involving benzenesulfonic acid derivatives focuses on their biodegradability by fungi and bacteria. This is crucial for the degradation of anionic azo dyes, which are otherwise resistant to biodegradation (Paszczynski et al., 1992).

  • Electrochemical Studies The adsorption of benzenesulfonic acid on platinum electrodes has been studied using tracer techniques. This research contributes to the understanding of adsorption phenomena in electrochemical systems (Horányi & Nagy, 1971).

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, 5-amino-2-(phenylamino)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain sulfonation enzymes, which catalyze the transfer of sulfonate groups to other molecules. This interaction is crucial for the synthesis of sulfonated compounds, which are important in various biochemical pathways .

Cellular Effects

Benzenesulfonic acid, 5-amino-2-(phenylamino)- influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of benzenesulfonic acid, 5-amino-2-(phenylamino)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain sulfonation enzymes, thereby affecting the synthesis of sulfonated compounds. Additionally, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonic acid, 5-amino-2-(phenylamino)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of benzenesulfonic acid, 5-amino-2-(phenylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with cellular toxicity, leading to cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response .

Metabolic Pathways

Benzenesulfonic acid, 5-amino-2-(phenylamino)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by sulfonation enzymes, leading to the formation of sulfonated metabolites. These metabolites can further participate in other biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of benzenesulfonic acid, 5-amino-2-(phenylamino)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of benzenesulfonic acid, 5-amino-2-(phenylamino)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism .

Properties

IUPAC Name

5-amino-2-anilinobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOSPCJTPLXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059021
Record name Benzenesulfonic acid, 5-amino-2-(phenylamino)-
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Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-30-5
Record name 5-Amino-2-(phenylamino)benzenesulfonic acid
Source CAS Common Chemistry
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Record name Benzenesulfonic acid, 5-amino-2-(phenylamino)-
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Record name 6-Anilinometanilic acid
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Record name 5-amino-2-anilinobenzenesulphonic acid
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